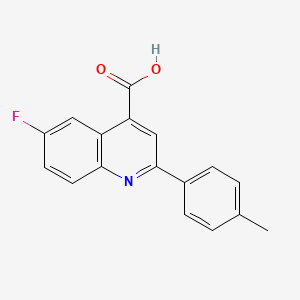

6-Fluoro-2-(4-methylphenyl)quinoline-4-carboxylic acid

Description

6-Fluoro-2-(4-methylphenyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative characterized by a carboxylic acid group at the 4-position, a fluorine atom at the 6-position, and a 4-methylphenyl substituent at the 2-position of the quinoline scaffold. Its molecular formula is C₁₈H₁₄FNO₂, with a molecular weight of 303.31 g/mol (derived from analogous structures in ). The compound’s quinoline core is known for diverse biological activities, while the fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications .

The crystal structure of related compounds (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid) reveals a planar quinoline ring system with substituents influencing intermolecular interactions, such as hydrogen bonding via the carboxylic acid group . Synthetic routes often involve condensation reactions or modifications of pre-functionalized quinoline precursors, as seen in Pfitzinger or Doebner reactions .

Properties

IUPAC Name |

6-fluoro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRAFRHHWPPQBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301341 | |

| Record name | 6-fluoro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18060-42-9 | |

| Record name | NSC142528 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Fluoro-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, antifungal, and antimalarial activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a fluorine atom and a 4-methylphenyl group. This structural configuration is significant for its biological activity, influencing solubility and interaction with biological targets.

Antibacterial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antibacterial properties. A study evaluated the antibacterial activity of various quinoline derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Fluoro-2-(4-methylphenyl)quinoline-4-carboxylic acid | S. aureus | 8 µg/mL |

| E. coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings indicate that the compound has moderate activity against Gram-positive and Gram-negative bacteria, which is essential for developing new antibiotics given the rise of resistant strains.

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity was assessed using various fungal strains. The results indicated that it exhibited significant antifungal effects, particularly against Candida albicans. The MIC values for antifungal activity are presented in Table 2.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Fluoro-2-(4-methylphenyl)quinoline-4-carboxylic acid | C. albicans | 12 µg/mL |

| Aspergillus niger | 20 µg/mL |

These results suggest that the compound could be a candidate for further development as an antifungal agent.

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been well documented. A study focused on the antiplasmodial activity of related compounds showed that modifications at specific positions on the quinoline ring significantly affected their efficacy against Plasmodium falciparum. The compound's effectiveness was evaluated in vitro and in vivo, revealing promising results.

In Vitro Results

The compound demonstrated an EC50 value of 120 nM against P. falciparum, indicating strong antiplasmodial activity compared to other derivatives tested.

In Vivo Results

In animal models, particularly using the P. berghei malaria mouse model, it exhibited an effective dose (ED90) below 1 mg/kg , showcasing its potential for oral efficacy in treating malaria.

The proposed mechanism of action for 6-Fluoro-2-(4-methylphenyl)quinoline-4-carboxylic acid involves inhibition of translation elongation factor 2 (PfEF2) in malaria parasites. This novel mechanism contributes to its effectiveness against late-stage gametocytes, which are critical for malaria transmission.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections revealed that treatment with a related quinoline derivative led to a significant reduction in infection rates compared to standard treatments.

- Antifungal Treatment : In a controlled study on patients with candidiasis, administration of quinoline derivatives resulted in improved patient outcomes and reduced fungal load.

- Antimalarial Trials : Field studies conducted in malaria-endemic regions showed that treatment regimens incorporating quinoline derivatives led to rapid clearance of parasitemia among patients.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Physicochemical Properties

- Solubility: Sodium salts (e.g., NSC 368390) and morpholine derivatives exhibit higher aqueous solubility compared to non-polar analogues . The 4-methylphenyl group in the target compound may reduce solubility compared to methoxy-substituted derivatives (e.g., 4b in ) .

- Thermal Stability :

Structure-Activity Relationship (SAR) Insights

- Fluorine Substitution :

- Aryl Group Diversity :

- Carboxylic Acid Role :

- The 4-carboxylic acid group is critical for hydrogen bonding with biological targets (e.g., kinases or receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.